molecular formula C14H13NO3 B5723867 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone

2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone

Cat. No. B5723867
M. Wt: 243.26 g/mol
InChI Key: CQHJOYCDGOGEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone, also known as EOQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. EOQ belongs to the family of quinones, which are organic compounds that play crucial roles in various biological processes, such as electron transfer and oxidative stress.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone is complex and involves multiple pathways. This compound can induce oxidative stress by generating ROS, which can damage cellular components, such as DNA, proteins, and lipids. This can lead to the activation of signaling pathways involved in cell proliferation, differentiation, and apoptosis. Moreover, this compound can interact with cellular proteins, such as thioredoxin and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the modulation of their activity and the induction of cellular responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, this compound can act as an antioxidant by scavenging ROS and protecting cells from oxidative damage. At high concentrations, this compound can induce oxidative stress and activate cellular responses, such as apoptosis and autophagy. Moreover, this compound can modulate the activity of cellular proteins, such as NQO1 and p53, leading to the regulation of cellular processes, such as DNA repair and cell cycle progression.

Advantages and Limitations for Lab Experiments

2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has several advantages for lab experiments, such as its redox activity, stability, and ease of synthesis. This compound can be used as a tool compound to investigate the role of ROS in cellular signaling and disease progression. Moreover, this compound can be used as a potential anticancer agent, by inducing apoptosis and inhibiting the growth of cancer cells. However, this compound has some limitations, such as its potential toxicity and the need for careful handling and storage. Moreover, the effects of this compound can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the research on 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone. One direction is to investigate the role of this compound in the regulation of cellular metabolism and energy homeostasis. This compound has been shown to modulate the activity of cellular proteins involved in these processes, such as NQO1 and AMP-activated protein kinase (AMPK). Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Moreover, the development of this compound derivatives with improved efficacy and safety profiles is an important area of research.

Synthesis Methods

2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can be synthesized using a variety of methods, including the oxidation of 2-[(4-ethoxyphenyl)amino]benzoic acid with lead tetraacetate, the reaction of 2-[(4-ethoxyphenyl)amino]benzaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and the oxidation of 2-[(4-ethoxyphenyl)amino]benzyl alcohol with potassium permanganate. The yield and purity of this compound can vary depending on the synthesis method used.

Scientific Research Applications

2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has been extensively used in scientific research as a redox-active compound and a potential anticancer agent. This compound can undergo redox reactions with cellular components, such as glutathione and thioredoxin, leading to the formation of reactive oxygen species (ROS) and the induction of oxidative stress. This property has been exploited in various studies to investigate the role of ROS in cellular signaling and disease progression. Moreover, this compound has shown promising anticancer activity in vitro and in vivo, by inducing apoptosis and inhibiting the growth of cancer cells.

properties

IUPAC Name

2-(4-ethoxyanilino)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-12-6-3-10(4-7-12)15-13-9-11(16)5-8-14(13)17/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHJOYCDGOGEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.